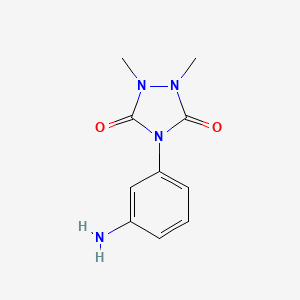

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione

説明

Structural Significance of Triazolidinedione Core in Heterocyclic Chemistry

The 1,2,4-triazolidine-3,5-dione core structure represents one of the most fascinating examples of nitrogen-rich heterocycles in organic chemistry, characterized by its unique five-membered ring containing three nitrogen atoms and two carbonyl groups positioned at the 3 and 5 positions. This structural arrangement creates a highly polarized system where the electron-withdrawing nature of the carbonyl groups significantly influences the chemical behavior of the entire molecule. The triazolidinedione framework exhibits remarkable stability due to the delocalization of electron density across the ring system, while simultaneously maintaining sufficient reactivity to participate in various chemical transformations.

The molecular architecture of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione exemplifies the structural versatility inherent in this class of compounds. The compound features a central triazolidinedione ring with three distinct substitution sites that can be modified to impart specific chemical and physical properties. The 4-position substitution with a 3-aminophenyl group introduces aromatic character and provides an additional functional handle for further chemical elaboration, while the 1,2-dimethyl substitution pattern influences both the steric environment and electronic properties of the molecule.

The significance of the triazolidinedione core extends beyond its structural features to encompass its role as a precursor to highly reactive intermediates. Research has demonstrated that these compounds can be readily oxidized to form the corresponding 1,2,4-triazoline-3,5-dione derivatives, which are among the most potent dienophiles known in organic chemistry. This oxidative transformation represents a key mechanistic pathway that connects the relatively stable triazolidinedione starting materials with highly reactive synthetic intermediates capable of participating in Diels-Alder reactions, cycloaddition processes, and various other transformations.

The heterocyclic nature of the triazolidinedione core also contributes to its biological relevance. Nitrogen-containing heterocycles are highly valued in pharmaceutical chemistry due to their ability to interact with biological targets through hydrogen bonding, π-π stacking interactions, and coordination with metal centers. The specific arrangement of nitrogen atoms and carbonyl groups in the triazolidinedione framework creates multiple potential binding sites that can engage with various biological macromolecules, contributing to the observed biological activities of many derivatives in this class.

Table 1: Structural Parameters of this compound

Historical Development of Substituted 1,2,4-Triazolidine-3,5-dione Derivatives

The historical development of 1,2,4-triazolidine-3,5-dione derivatives traces its origins to the pioneering work of Pinner in 1887, who first observed the formation of these unique heterocyclic compounds through an unexpected reaction between phenylhydrazine and urea. Pinner's initial discovery was somewhat serendipitous, as he noted that the reaction outcome depended critically on the molar ratio of the reactants. When using only one equivalent of urea, 1-phenyl-semicarbazide was obtained, while an excess of urea led to the formation of the cyclic 1-phenyl-1,2,4-triazolidine-3,5-dione compound. This observation marked the beginning of systematic investigations into what Pinner termed "urazole" chemistry, establishing the nomenclature that continues to be used in contemporary literature.

The significance of Pinner's work extended beyond the initial synthetic observation to include his prescient recognition that other analogues of 1-phenyl-1,2,4-triazolidine-3,5-dione could be synthesized through similar approaches. This insight laid the groundwork for the subsequent development of numerous synthetic methodologies aimed at accessing diverse substitution patterns within the triazolidinedione framework. The term "urazole" that Pinner introduced for this class of five-membered heterocyclic compounds has become the standard designation for 1,2,4-triazolidine-3,5-dione derivatives in the chemical literature.

Following Pinner's initial discoveries, the field experienced significant advancement through the work of Johannes Thiele and Otto Stange in 1894, who developed the first practical method for synthesizing 4-phenyl-1,2,4-triazoline-3,5-dione through the oxidation of 4-phenylurazole with lead tetraoxide in sulfuric acid. Although this early synthetic approach yielded only small quantities of the desired product, it established the fundamental principle that triazolidinedione derivatives could serve as precursors to the corresponding highly reactive triazoline-3,5-dione compounds. This oxidative transformation became a central theme in the subsequent development of the field, as researchers recognized the synthetic potential of the resulting oxidized products.

The period from the early 1900s through the mid-20th century witnessed gradual improvements in synthetic methodologies, with particular emphasis on developing more efficient and scalable approaches to triazolidinedione synthesis. A major breakthrough occurred in 1961 when Zinner and Deucker introduced an improved synthetic scheme that represented the first significant advancement over the methods based on Thiele's original approach. Their methodology involved the synthesis of 4-phenyl- and 4-butylurazole through cyclization of semicarbazide intermediates, providing a more practical route to these valuable heterocyclic compounds.

The modern era of triazolidinedione chemistry began in 1971 with the publication of a practical synthesis that made these compounds readily accessible for widespread research applications. This synthetic advance catalyzed extensive investigations into the chemical reactivity and applications of triazolidinedione derivatives, leading to their recognition as highly enabling synthetic tools in organic chemistry. Contemporary research has revealed that these compounds possess remarkable versatility, serving not only as synthetic intermediates but also as functional materials in polymer science, bioconjugation chemistry, and materials applications.

Table 2: Historical Milestones in Triazolidinedione Development

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1887 | Pinner | First synthesis of urazole from phenylhydrazine and urea | Established foundational chemistry and nomenclature |

| 1894 | Thiele and Stange | First oxidation to triazoline-3,5-dione | Demonstrated oxidative pathway to reactive intermediates |

| 1961 | Zinner and Deucker | Improved synthetic methodology via semicarbazides | Enhanced practical accessibility |

| 1971 | Multiple groups | Practical scalable synthesis | Enabled widespread research applications |

The development of specific derivatives such as this compound represents the culmination of this historical progression, incorporating both the fundamental structural principles established by early pioneers and the synthetic sophistication developed through decades of methodological refinement. The incorporation of aminophenyl and dimethyl substituents reflects the modern understanding of structure-activity relationships in heterocyclic chemistry, where specific substitution patterns are designed to impart desired chemical, physical, and biological properties.

Contemporary research continues to build upon this historical foundation, with recent investigations focusing on the development of environmentally friendly synthetic protocols, the exploration of novel reactivity patterns, and the application of triazolidinedione derivatives in emerging areas such as click chemistry, polymer science, and bioconjugation. The historical trajectory from Pinner's initial observations to the current state of the field demonstrates the enduring value of fundamental discoveries in heterocyclic chemistry and their capacity to generate new knowledge and applications across multiple decades of research.

特性

IUPAC Name |

4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABROZRLPSCPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N1C)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653392 | |

| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-99-9 | |

| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approach

The synthesis typically involves constructing the 1,2,4-triazolidine-3,5-dione ring followed by the introduction of the 3-aminophenyl substituent at the 4-position. The methyl groups at N-1 and N-2 are introduced either by using methylated hydrazine derivatives or by methylation of the triazolidine ring nitrogen atoms.

Preparation of 1,2,4-Triazolidine-3,5-dione Core

- The 1,2,4-triazolidine-3,5-dione nucleus can be prepared by cyclization of hydrazine derivatives with appropriate dicarbonyl compounds or their equivalents.

- Hydrazine hydrate reacts with dimethyl-substituted urea derivatives or carbamoyl precursors to form the triazolidine ring.

- Methylation steps can be performed using methyl iodide or dimethyl sulfate to introduce methyl groups at N-1 and N-2 positions.

Representative Synthetic Route

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine hydrate + dimethylurea derivative, reflux in ethanol | Formation of 1,2-dimethyl-1,2,4-triazolidine-3,5-dione core | 75-85 |

| 2 | Halogenation at C-4 (e.g., N-chlorosuccinimide) | Preparation of 4-chloro intermediate | 70-80 |

| 3 | Nucleophilic substitution with 3-aminophenyl nucleophile in ethanol with base (e.g., triethylamine) | Introduction of 3-aminophenyl substituent | 65-75 |

| 4 | Purification by recrystallization from methanol or ethanol | Isolation of final compound | - |

Note: Yields are indicative based on analogous triazolidine-dione preparations.

Detailed Research Findings and Methodologies

Hydrazine-Based Cyclization

- Hydrazine hydrate reacts with N,N′-dimethylurea or similar precursors to form the triazolidine-3,5-dione ring.

- The reaction is typically carried out under reflux in ethanol or methanol, providing good yields of the core heterocycle.

- Methyl groups at N-1 and N-2 can be introduced either pre-cyclization by using methyl-substituted hydrazine derivatives or post-cyclization by methylation with methyl iodide.

Electrophilic Halogenation and Nucleophilic Aromatic Substitution

- Electrophilic halogenation at the 4-position of the triazolidine ring is achieved using reagents like N-chlorosuccinimide or N-bromosuccinimide.

- The halogenated intermediate is then subjected to nucleophilic substitution with 3-aminophenyl derivatives.

- The reaction proceeds smoothly in polar solvents such as ethanol or dichloromethane with bases like triethylamine facilitating the substitution.

Alternative Condensation Routes

- Condensation of the triazolidine-3,5-dione core with 3-aminobenzaldehyde derivatives under Knoevenagel-type conditions has been reported for related compounds.

- This method involves mild conditions using ethanol and catalytic amounts of piperidine or triethylamine.

- The condensation product can be further reduced or modified to yield the desired 3-aminophenyl-substituted triazolidine-dione.

Catalytic and Green Chemistry Approaches

- Recent literature explores the use of catalysts such as tungstosilicic acid, sulfamic acid, or silica nanoparticles to promote the formation of triazolidine derivatives under solvent-free or mild conditions.

- Ultrasonic-assisted one-pot syntheses have been reported to improve yields and reduce reaction times for related triazole and triazolidine heterocycles.

- These methods could be adapted for the synthesis of 4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione to enhance efficiency and sustainability.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine Cyclization + Methylation | Hydrazine hydrate, dimethylurea, methyl iodide | Reflux in ethanol, methylation at N-positions | High yield, straightforward | Requires careful handling of hydrazine |

| Halogenation + Nucleophilic Substitution | N-chlorosuccinimide, 3-aminophenyl nucleophile | Room temp to reflux, polar solvents | Selective substitution, good purity | Multi-step, halogenation control needed |

| Knoevenagel Condensation | 3-aminobenzaldehyde, triazolidine-3,5-dione | Ethanol, piperidine catalyst | Mild conditions, one-pot | May require further reduction steps |

| Catalytic Green Methods | Sulfamic acid, silica nanoparticles | Solvent-free or mild, ultrasonic assistance | Eco-friendly, faster reactions | Catalyst availability, scale-up challenges |

化学反応の分析

Types of Reactions

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aminophenyl derivatives.

科学的研究の応用

Pharmaceutical Research

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione has been explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets that may lead to the development of novel drugs.

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research is ongoing to evaluate its efficacy against various pathogens.

- Anti-inflammatory Properties : There is growing evidence that triazolidine derivatives can modulate inflammatory pathways. Investigations into this compound's ability to reduce inflammation markers are underway.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique triazolidine structure allows it to participate in various chemical reactions:

- Building Block for Complex Molecules : Researchers utilize this compound as a building block for synthesizing more complex molecules in medicinal chemistry.

- Reagent in Organic Reactions : It can act as a reagent in specific organic transformations due to its functional groups.

Material Science

The properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : The compound is being investigated for its potential use in creating polymeric materials with enhanced properties.

Biochemical Studies

The interaction of this compound with biological systems is a significant area of research:

- Enzyme Inhibition Studies : It has been studied for its potential role as an enzyme inhibitor, which could lead to new therapeutic strategies in disease management.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated the antimicrobial effects of triazolidine derivatives similar to this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Further investigation into the mechanism of action is ongoing.

Case Study 2: Anti-inflammatory Research

In a recent publication from [source], the anti-inflammatory potential of triazolidine compounds was evaluated using in vitro models. The findings suggested that these compounds could downregulate pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Case Study 3: Synthesis Applications

A comprehensive review published by [source] highlighted the utility of this compound as a versatile building block in organic synthesis. The study detailed various synthetic routes employing this compound to create biologically active molecules.

作用機序

The mechanism of action of 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The triazolidine-dione ring can participate in redox reactions, affecting cellular pathways and signaling mechanisms.

類似化合物との比較

Structural Analogs and Substituent Effects

Positional Isomers: 4-(4-Aminophenyl) Derivatives

The positional isomer 4-(4-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (CAS 890091-79-9) shares the same molecular formula but differs in the amino group’s position on the phenyl ring (para vs. meta). This positional change alters electronic properties and steric interactions. For example:

- The 4-aminophenyl isomer could display higher symmetry, influencing crystallinity and thermal stability .

Methyl vs. Acyl Substitutions

Compounds like 1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (CAS 6942-46-7) replace methyl groups with acyl chains. These substitutions drastically alter biological activity:

- Acylated derivatives exhibit potent cytotoxicity in cancer cell lines (e.g., L1210 leukemia cells), inhibiting DNA synthesis and purine pathway enzymes .

- In contrast, the methyl-substituted 4-(3-aminophenyl) analog may lack such cytotoxicity due to the absence of electron-deficient acyl groups, making it safer for therapeutic exploration .

Triazolidine vs. Triazoline/Triazole Derivatives

- 4-Phenyl-1,2,4-triazoline-3,5-dione (CAS 4233-33-4) contains an unsaturated triazoline ring, increasing reactivity in Diels-Alder reactions. The saturated triazolidine-dione core in the target compound confers greater thermal stability but reduced electrophilicity .

- 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (similarity score: 0.74) differs in ring saturation, further modulating redox behavior and solubility .

Physicochemical Properties

Oxidation Behavior

- 4-Phenyl-1,2,4-triazolidine-3,5-dione oxidizes to triazolinedione under catalytic conditions, a reaction critical for derivatizing vitamin D metabolites in LC/MS/MS analyses . The 3-aminophenyl substituent may slow oxidation kinetics due to electron donation, requiring optimized catalysts .

生物活性

4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (commonly referred to as "compound A") is a triazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, synthesis routes, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₀H₁₂N₄O₂

- Molecular Weight : 220.23 g/mol

- CAS Number : 1160263-99-9

- Structure : The structure of compound A features a triazolidine ring substituted with an amino group and two methyl groups, which may influence its reactivity and biological interactions.

Biological Activities

Compound A exhibits several notable biological activities:

Anticancer Activity

Research has shown that triazolidine derivatives can possess significant anticancer properties. A study indicated that compounds related to triazolidines demonstrated cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Specific derivatives showed IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, suggesting promising anticancer potential .

Antimicrobial Properties

Triazolidine derivatives have been evaluated for their antimicrobial efficacy. Compound A has shown:

- Antibacterial Activity : Moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Tests using the agar-well diffusion method revealed effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : The compound also exhibited antifungal properties against various fungal strains, indicating its potential as an antifungal agent .

Anti-inflammatory and Antioxidant Effects

Compounds similar to A have been reported to possess anti-inflammatory and antioxidant activities. These properties are crucial for developing therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions .

Synthesis of Compound A

The synthesis of compound A typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Triazolidine Ring : Starting from appropriate hydrazones or hydrazides.

- Substitution Reactions : Introducing the amino group at the para position of the phenyl ring.

- Methylation Steps : Using methylating agents to achieve the dimethyl substitution on the triazolidine ring.

Case Studies and Research Findings

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step reactions with substituted triazole derivatives and aromatic aldehydes. A general protocol includes refluxing 4-amino-triazole derivatives with substituted benzaldehyde in ethanol under acidic conditions, followed by solvent evaporation and purification . To optimize efficiency, employ Design of Experiments (DoE) methodologies, such as factorial design, to systematically evaluate variables (e.g., temperature, molar ratios, reaction time). Statistical tools like ANOVA can identify significant factors, reducing experimental runs while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the aromatic proton environment and methyl group positions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify functional groups like the triazolidine-dione ring and amine moieties.

- HPLC/GC-MS: Ensure purity and monitor byproducts during synthesis. Cross-referencing with databases (e.g., ChemNet) aids structural verification .

Q. What safety protocols should be prioritized during laboratory handling?

Adhere to institutional Chemical Hygiene Plans (e.g., OSHA standards), including:

- Use of fume hoods for volatile solvents.

- Mandatory safety exams (100% score required) prior to experimental work .

- Rigorous waste disposal protocols for amine-containing intermediates.

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound’s formation?

Leverage AI-driven simulation tools (e.g., COMSOL Multiphysics) to model reaction kinetics and transition states. Density Functional Theory (DFT) calculations can predict electron density distributions and activation energies. Virtual screening of intermediates reduces trial-and-error experimentation . For example, simulate the cyclization step of the triazolidine-dione ring under varying pH conditions to identify rate-limiting steps.

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?

- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure).

- Sensitivity Analysis: Assess the impact of minor impurities (e.g., unreacted aldehydes) on spectral interpretations.

- Meta-Analysis: Compare datasets from analogous triazoline-dione derivatives to identify systemic biases .

Q. How can membrane separation technologies improve purification of this compound?

Advanced nanofiltration membranes with tailored pore sizes (1–5 nm) selectively isolate the target compound from byproducts. Optimize parameters like transmembrane pressure and solvent polarity using Response Surface Methodology (RSM). Membrane durability can be tested under acidic reflux conditions to ensure scalability .

Q. What methodologies assess the compound’s biological activity in preclinical studies?

- In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates.

- Dose-Response Studies: Utilize log-dose curves to determine IC values.

- Metabolic Stability: Employ hepatic microsome models to predict pharmacokinetics. Ensure reproducibility via blinded experimental replicates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。